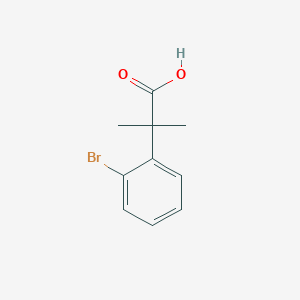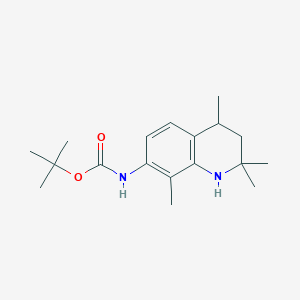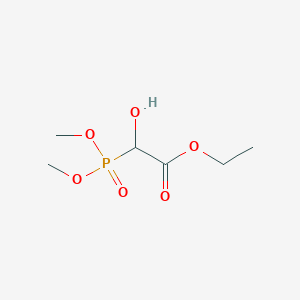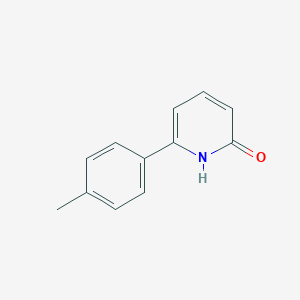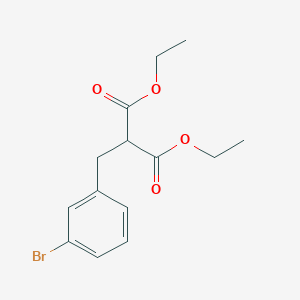
Diethyl 2-(3-bromobenzyl)malonate
Vue d'ensemble
Description
Diethyl 2-(3-bromobenzyl)malonate, also known as DBBM, is a chemical compound that has been widely used in scientific research. It is a malonic acid derivative that has a bromobenzyl group attached to one of its carbon atoms. This compound has been used in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease progression. Diethyl 2-(3-bromobenzyl)malonate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Diethyl 2-(3-bromobenzyl)malonate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, Diethyl 2-(3-bromobenzyl)malonate has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Diethyl 2-(3-bromobenzyl)malonate in lab experiments is its ease of synthesis. Diethyl 2-(3-bromobenzyl)malonate can be synthesized in a few steps and in good yield. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Diethyl 2-(3-bromobenzyl)malonate is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Diethyl 2-(3-bromobenzyl)malonate. One area of research is the development of more potent analogs of Diethyl 2-(3-bromobenzyl)malonate for use in cancer therapy. Another area of research is the investigation of the neuroprotective effects of Diethyl 2-(3-bromobenzyl)malonate in other neurodegenerative diseases such as Parkinson's disease. In addition, the use of Diethyl 2-(3-bromobenzyl)malonate in other areas of research such as materials science and catalysis could also be explored.
Applications De Recherche Scientifique
Diethyl 2-(3-bromobenzyl)malonate has been used in various scientific research applications. One of the major areas of research is medicinal chemistry. Diethyl 2-(3-bromobenzyl)malonate has been found to have potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Diethyl 2-(3-bromobenzyl)malonate has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
diethyl 2-[(3-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBUOOSCRTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453619 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3-bromobenzyl)malonate | |
CAS RN |
107558-73-6 | |
| Record name | Diethyl (3-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
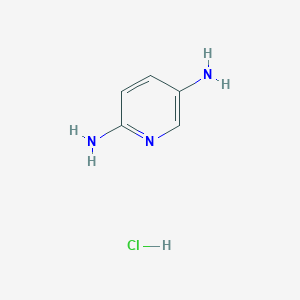
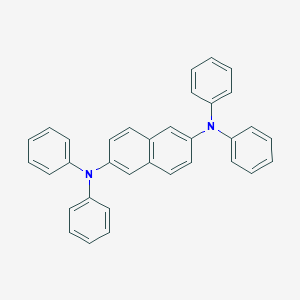
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
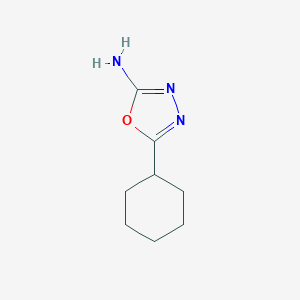
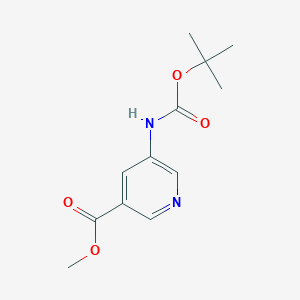
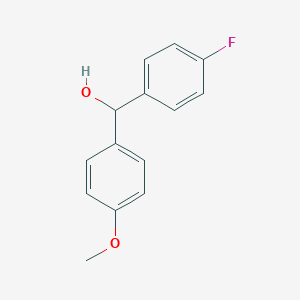
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
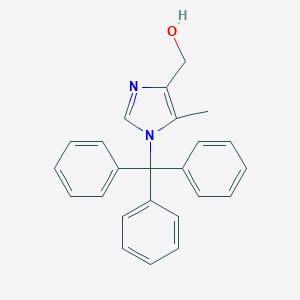
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
